molecular formula C15H15NO4 B2409548 2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid CAS No. 1457525-19-7

2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid

Cat. No.: B2409548
CAS No.: 1457525-19-7
M. Wt: 273.288
InChI Key: WWZCMUUIEPMTIK-UHFFFAOYSA-N
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Description

2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid is a chemical compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . This compound is characterized by the presence of a phenylacetic acid moiety linked to a 2,3-dihydroxyphenylmethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2,3-dihydroxyphenyl)methyl]amino}-2-phenylacetic acid typically involves the reaction of 2,3-dihydroxybenzaldehyde with phenylacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-{[(2,3-dihydroxyphenyl)methyl]amino}-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[(2,3-dihydroxyphenyl)methyl]amino}-2-phenylacetic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,3-dihydroxyphenyl)methyl]amino}-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical processes. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 2-{[(2,3-dihydroxyphenyl)methyl]amino}-2-phenylacetic acid is unique due to the presence of both the dihydroxyphenyl and phenylacetic acid moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,3-dihydroxyphenyl)methylamino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-12-8-4-7-11(14(12)18)9-16-13(15(19)20)10-5-2-1-3-6-10/h1-8,13,16-18H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZCMUUIEPMTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NCC2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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